molecular formula C9H7F3O4 B12817053 2-Methoxy-3-(trifluoromethoxy)benzoic acid

2-Methoxy-3-(trifluoromethoxy)benzoic acid

Cat. No.: B12817053
M. Wt: 236.14 g/mol
InChI Key: UZLPNVNAVQQUGL-UHFFFAOYSA-N
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Description

2-Methoxy-3-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H7F3O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different fluorinated products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Formation of 2-methoxy-3-(trifluoromethoxy)benzaldehyde or this compound.

    Reduction: Formation of partially or fully reduced fluorinated compounds.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-Methoxy-3-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

  • 2-Methoxy-5-(trifluoromethoxy)benzoic acid
  • 3-(Trifluoromethoxy)benzoic acid
  • 2-Methoxybenzoic acid

Comparison: 2-Methoxy-3-(trifluoromethoxy)benzoic acid is unique due to the specific positioning of the methoxy and trifluoromethoxy groups on the benzene ring. This configuration can influence its chemical reactivity and biological activity compared to similar compounds. For example, the presence of the trifluoromethoxy group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C9H7F3O4

Molecular Weight

236.14 g/mol

IUPAC Name

2-methoxy-3-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H7F3O4/c1-15-7-5(8(13)14)3-2-4-6(7)16-9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

UZLPNVNAVQQUGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1OC(F)(F)F)C(=O)O

Origin of Product

United States

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